1,2-dimethyl-octahydro-1H-indol-5-ol
Description
Properties
CAS No. |
1909335-93-8 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Octahydroindole Derivatives
Retrosynthetic Approaches to the 1,2-dimethyl-octahydro-1H-indol-5-ol Framework
Retrosynthetic analysis of the this compound framework allows for the logical disconnection of the target molecule into simpler, commercially available, or easily synthesizable precursors. A primary disconnection strategy for the octahydroindole core involves breaking the bond between the nitrogen and the cyclohexane (B81311) ring, leading to a substituted cyclohexanone (B45756) and an amino-containing side chain. Further disconnection of the cyclohexane ring can lead to acyclic precursors through well-established ring-forming reactions such as the Robinson annulation.
Another viable retrosynthetic approach involves a [4+2] cycloaddition (Diels-Alder reaction), where the octahydroindole ring system is envisioned as the product of a reaction between a suitable diene and a dienophile. For instance, an intramolecular Diels-Alder reaction of a 2-amidofuran derivative can be a powerful strategy for constructing the octahydroindole skeleton. acs.org
Total Synthesis Strategies for Substituted Octahydroindoles
The total synthesis of substituted octahydroindoles, including derivatives similar to this compound, has been achieved through a variety of innovative methods. These strategies often focus on the efficient construction of the bicyclic core with control over stereochemistry.
Organocatalytic Approaches in Octahydroindole Synthesis
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. In the context of octahydroindole synthesis, organocatalytic methods have been employed to facilitate key bond-forming reactions with high stereocontrol. researchgate.netd-nb.infobiosynth.com For example, a domino Robinson annulation/5-endo intramolecular aza-Michael reaction can be catalyzed by chiral organocatalysts to produce highly functionalized octahydroindoles. researchgate.netscispace.com This approach allows for the construction of multiple stereocenters in a single, efficient operation. researchgate.netscispace.com The use of diarylprolinol silyl (B83357) ethers as catalysts has also been prevalent in the total synthesis of various nitrogen-containing bicyclic structures. researchgate.net
Intramolecular Cycloaddition Reactions in Octahydroindole Formation
Intramolecular cycloaddition reactions provide a convergent and efficient means of assembling the octahydroindole framework. The intramolecular Diels-Alder reaction of 2-amidofurans is a notable example, leading to the formation of the bicyclic system in a single step. acs.org This strategy involves the initial [4+2] cycloaddition to form an oxa-bridged intermediate, which then undergoes rearrangement to yield the desired octahydroindole. acs.orgbldpharm.com This method has been successfully applied to the synthesis of various octahydroindole alkaloids. acs.org
Domino Reactions for Octahydroindole Scaffolds
Domino reactions, also known as cascade or tandem reactions, are highly efficient processes that involve two or more bond-forming transformations in a single synthetic operation without the isolation of intermediates. For the synthesis of octahydroindole scaffolds, a domino Robinson annulation followed by an intramolecular aza-Michael reaction has proven to be a robust strategy. researchgate.netscispace.com This particular domino sequence allows for the rapid construction of complex octahydroindoles with multiple stereocenters from simple acyclic precursors. researchgate.netscispace.com This methodology has been expanded to create a range of nitrogen bicyclic nuclei in an enantiopure form. researchgate.netd-nb.infobiosynth.com
One-Pot Transformation Strategies to Octahydroindoles
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. A straightforward, two-step asymmetric synthesis of octahydroindoles has been developed that can be performed in a single pot. scispace.com This involves an initial organocatalyzed Michael reaction followed by a tandem Robinson-aza-Michael double cyclization. scispace.com Such one-pot procedures enable the construction of complex octahydroindoles with excellent enantioselectivities and complete diastereoselective control. scispace.com
Asymmetric Synthesis of Enantiopure Octahydroindole Systems
The development of asymmetric methods to produce enantiopure octahydroindoles is of great importance due to the prevalence of chiral octahydroindole cores in pharmaceuticals and natural products. researchgate.net A powerful strategy for achieving this is through organocatalyzed reactions that set the stereochemistry early in the synthetic sequence. researchgate.netscispace.com For instance, an organocatalyzed Michael reaction can be followed by a diastereoselective cyclization, which constitutes a remote 1,6-asymmetric induction. researchgate.netscispace.com This allows for the synthesis of complex octahydroindoles with up to four stereocenters and high enantiomeric excess (up to 95% ee). researchgate.netscispace.com These methods provide an effective and enantioselective route to polyfunctionalized octahydroindoles. researchgate.netd-nb.infobiosynth.comscispace.com
Derivatization and Functionalization of the Octahydroindole Core
The functionalization of the octahydroindole core is crucial for creating a diverse range of analogs with potentially unique biological activities. This can be achieved by either starting with a pre-functionalized precursor or by modifying the core structure after its formation.
The synthesis of this compound can be strategically approached through the reduction of its aromatic precursor, 1,2-dimethyl-1H-indol-5-ol. A common and effective method for this transformation is catalytic hydrogenation. This process involves the addition of hydrogen across the double bonds of the indole (B1671886) ring system in the presence of a metal catalyst.
A plausible synthetic route would involve the complete hydrogenation of 1,2-dimethyl-1H-indol-5-ol. The choice of catalyst is critical for the success of this reaction, with platinum- and ruthenium-based catalysts often being effective for the hydrogenation of indole derivatives. For instance, studies on the hydrogenation of 2,3-dimethylindole (B146702) have shown that a Ru/Al₂O₃ catalyst can achieve complete hydrogenation to the corresponding octahydroindole at elevated temperature and pressure. rsc.orgrsc.orgsemanticscholar.org A similar strategy could be employed for 1,2-dimethyl-1H-indol-5-ol.
The reaction would typically be carried out in a suitable solvent that can withstand the reaction conditions, such as an alcohol or an ether. The temperature and hydrogen pressure are key parameters that need to be optimized to ensure complete saturation of the indole ring without causing undesirable side reactions. The presence of the hydroxyl group at the 5-position may influence the reaction, but it is generally expected to be compatible with catalytic hydrogenation conditions.
A one-pot synthesis of octahydroindoles has also been reported, which can be a more efficient approach. researchgate.net This strategy could potentially be adapted for the synthesis of this compound, starting from simpler precursors.
Table 1: Proposed Catalytic Hydrogenation Conditions for 1,2-dimethyl-1H-indol-5-ol
| Parameter | Proposed Condition | Rationale/Supporting Evidence |
| Catalyst | 5% Ru/Al₂O₃ or Pt/C | Proven efficacy in the complete hydrogenation of substituted indoles. rsc.orgrsc.orgsemanticscholar.orgnih.gov |
| Solvent | Ethanol or Tetrahydrofuran (THF) | Common solvents for hydrogenation, inert under typical reaction conditions. |
| Temperature | 150-200 °C | Higher temperatures are often required for the complete reduction of the indole ring. rsc.orgrsc.orgsemanticscholar.org |
| Hydrogen Pressure | 5-7 MPa | Elevated pressure facilitates the hydrogenation process. rsc.orgrsc.orgsemanticscholar.org |
| Substrate | 1,2-dimethyl-1H-indol-5-ol | The aromatic precursor to the target compound. mdpi.comrsc.org |
This table presents a proposed set of conditions based on literature for similar compounds and is intended for illustrative purposes.
The introduction of various substituents onto the octahydroindole ring is a powerful strategy to modulate its physicochemical properties and biological activity. This can be achieved through several synthetic approaches.
One common method involves the functionalization of the indole ring prior to hydrogenation. Standard aromatic substitution reactions, such as electrophilic aromatic substitution, can be used to introduce a wide range of functional groups onto the benzene (B151609) portion of the indole nucleus. The directing effects of the existing substituents on the indole ring will guide the position of the new substituent. researchgate.netnih.gov For instance, the hydroxyl group at the 5-position of 1,2-dimethyl-1H-indol-5-ol is an activating, ortho-, para-directing group, which would facilitate further electrophilic substitution at the C4 and C6 positions of the indole ring.
Alternatively, functionalization can be performed on the pre-formed octahydroindole core. The saturated nature of the octahydroindole ring means that different synthetic strategies are required compared to the aromatic indole. For example, C-H activation or functionalization of the nitrogen atom can be employed. The secondary amine in the octahydroindole ring can be readily alkylated, acylated, or used to direct further reactions. Ring expansion of functionalized octahydroindoles to access other heterocyclic systems like decahydroquinolines has also been demonstrated, showcasing the versatility of this scaffold. researchgate.net
Furthermore, the existing functional groups on the octahydroindole can be modified. For example, the hydroxyl group in this compound can be esterified, etherified, or oxidized to a ketone, providing access to a new set of derivatives.
Table 2: Potential Functionalization Reactions on the Octahydroindole Core
| Reaction Type | Position(s) | Reagents and Conditions | Potential Products |
| N-Alkylation | N-1 | Alkyl halide, base (e.g., K₂CO₃), solvent (e.g., DMF) | N-alkylated octahydroindoles |
| N-Acylation | N-1 | Acyl chloride or anhydride, base (e.g., triethylamine), solvent (e.g., CH₂Cl₂) | N-acylated octahydroindoles |
| O-Esterification | O-5 | Acyl chloride or anhydride, base (e.g., pyridine) | 5-acyloxy-octahydroindoles |
| O-Etherification | O-5 | Alkyl halide, strong base (e.g., NaH), solvent (e.g., THF) | 5-alkoxy-octahydroindoles |
| Oxidation of alcohol | C-5 | Oxidizing agent (e.g., PCC, Swern oxidation) | 1,2-dimethyl-octahydro-1H-indol-5-one |
This table provides examples of potential derivatization reactions and is not an exhaustive list.
Green Chemistry Principles in Octahydroindole Synthesis Research
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including octahydroindoles, to minimize environmental impact. numberanalytics.comrsc.org This involves the development of more sustainable and efficient synthetic methods.
Key aspects of green chemistry applicable to octahydroindole synthesis include:
Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Research is focused on replacing these with greener alternatives such as water, ionic liquids, or supercritical fluids. mdpi.comfrontiersin.org For instance, the hydrogenation of unprotected indoles has been successfully carried out in water. nih.gov
Catalysis: The use of catalysts, particularly heterogeneous catalysts, is a cornerstone of green chemistry as they can be easily recovered and reused, reducing waste. rsc.orgrasayanjournal.co.in In the context of octahydroindole synthesis, the use of recoverable metal catalysts for hydrogenation is a prime example.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. rsc.org One-pot and multicomponent reactions are excellent strategies to improve atom economy by reducing the number of synthetic steps and purification stages. researchgate.net
Energy Efficiency: Conducting reactions at ambient temperature and pressure, or using alternative energy sources like microwave irradiation, can significantly reduce energy consumption. rasayanjournal.co.inmdpi.com
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, making it an attractive green alternative to traditional chemical methods. nih.gov For example, biocatalysts could potentially be used for the stereoselective hydroxylation of the octahydroindole ring.
By embracing these principles, the synthesis of this compound and other octahydroindole derivatives can be made more environmentally friendly and sustainable.
Advanced Spectroscopic and Structural Elucidation Studies of Octahydroindoles
High-Resolution Spectroscopic Characterization Techniques for Octahydroindole Structures
The elucidation of the octahydroindole framework relies heavily on a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide complementary information essential for confirming the molecular formula and mapping the intricate connectivity and chemical environment of the atoms.
Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. In the study of indole (B1671886) derivatives, the fragmentation process is often characteristic of the core structure and its substituents. scirp.org For instance, the mass spectra of N-acetylated indoles typically show an initial loss of a methyl radical followed by the elimination of carbon monoxide. scirp.org The fragmentation of the indole ring itself can proceed via the loss of CH₃CN and then HCN, leading to characteristic ions that help confirm the presence of the indole nucleus. scirp.org In more complex prenylated indole derivatives, characteristic losses of isopentene groups from the C-3 position are often observed, followed by fragmentation of substituents on the nitrogen atom, ultimately yielding core indole fragment ions like m/z 130 and 132. nih.gov Liquid chromatography-mass spectrometry (LC-MS) and its tandem (LC-MS/MS) variations are particularly crucial for analyzing complex mixtures and identifying trace-level derivatives. nih.govnih.govpreprints.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most definitive methods for the structural elucidation of octahydroindoles. tandfonline.com One-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of data on the chemical environment, connectivity, and spatial relationships of atoms within the molecule. tandfonline.comrsc.org
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and the number of neighboring protons.
¹³C NMR: Reveals the number of chemically distinct carbon atoms and their hybridization state. Techniques like heteronuclear single quantum coherence (HSQC) correlate directly bonded proton and carbon atoms, aiding in the assignment of signals.
The chemical shifts observed are highly dependent on the substituents and the stereochemistry of the molecule. A representative table of expected ¹H and ¹³C NMR chemical shifts for a substituted octahydroindole skeleton is provided below.
| Atom Position | Representative ¹H Chemical Shift (δ, ppm) | Representative ¹³C Chemical Shift (δ, ppm) |
| N-CH₃ | ~2.3 - 2.5 | ~30 - 35 |
| C2-CH₃ | ~1.1 - 1.3 | ~15 - 20 |
| C2-H | ~2.8 - 3.2 | ~60 - 65 |
| C3-H₂ | ~1.5 - 2.0 | ~25 - 30 |
| C3a-H | ~2.5 - 3.0 | ~40 - 45 |
| C4-H₂ | ~1.4 - 1.9 | ~20 - 25 |
| C5-H (CH-OH) | ~3.5 - 4.0 | ~65 - 70 |
| C6-H₂ | ~1.6 - 2.1 | ~28 - 33 |
| C7-H₂ | ~1.2 - 1.8 | ~22 - 27 |
| C7a-H | ~2.9 - 3.4 | ~55 - 60 |
Note: These are approximate chemical shift ranges and can vary significantly based on solvent, conformation, and the specific stereoisomer.
Stereochemical Assignment Methodologies for Octahydroindolols
Determining the relative and absolute stereochemistry of octahydroindolols is a critical challenge due to the multiple chiral centers. The Nuclear Overhauser Effect (NOE) is a powerful NMR technique used for this purpose. wikipedia.orgtib.eu The NOE arises from the through-space interaction (dipole-dipole coupling) of nuclear spins. wikipedia.orglibretexts.org An enhancement in the signal intensity of one nucleus is observed when a spatially close nucleus is irradiated, with the effect being significant only for protons that are closer than approximately 5 Å. libretexts.org
Two-dimensional NOE Spectroscopy (NOESY) is the standard experiment for these studies. tandfonline.comwikipedia.org It generates a 2D map where cross-peaks connect protons that are close in space. libretexts.org This information is invaluable for assigning the relative stereochemistry at the ring junctions and substituent attachment points. For example, in octahydroindole systems, the stereochemistry of the ring fusion (cis or trans) can be determined by observing specific NOEs. tandfonline.com The presence of an NOE between the bridgehead protons H-3a and H-7a would be indicative of a cis-fused ring system, as these protons would be on the same face of the bicyclic structure. tandfonline.com Conversely, the absence of this correlation, coupled with other supporting NOEs, would suggest a trans fusion. tandfonline.com
Conformational Analysis of Octahydroindole Ring Systems via Spectroscopic Data
The fused ring system of octahydroindoles is not planar and can exist in several different conformations, such as chair and twist-chair forms for the six-membered ring. nih.gov Spectroscopic data, primarily from NMR, provides insight into the preferred conformation in solution.
The magnitude of the three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the protons, as described by the Karplus equation. By measuring these coupling constants from high-resolution ¹H NMR spectra, chemists can deduce the torsional angles within the ring and, consequently, its dominant conformation.
Furthermore, low-temperature NMR experiments can be used to study conformational dynamics. tandfonline.com At room temperature, if the rings are rapidly interconverting between different conformations, the observed NMR spectrum will be an average of the signals for each conformer. By lowering the temperature, this interconversion can be slowed or "frozen out" on the NMR timescale, allowing the individual conformers to be observed as separate species. tandfonline.com The relative populations of these conformers can then be determined by integrating the corresponding signals, providing valuable data on the conformational equilibrium and stability. tandfonline.com
Chromatographic Methods for Purity Assessment and Isolation in Octahydroindole Research
Chromatography is essential for the separation of octahydroindole isomers and the assessment of chemical and stereochemical purity. nih.gov High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose in the pharmaceutical industry. nih.govresearchgate.net
Purity Assessment: Reversed-phase HPLC (RP-HPLC) is a common method for determining the purity of octahydroindole intermediates and final compounds. longdom.orgjconsortium.com The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase (typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol). longdom.orgnih.gov The use of a Diode Array Detector (DAD) or a Refractive Index Detector (RID) allows for the quantification of the main compound and any impurities. nih.govlongdom.orglongdom.org Method validation according to International Council for Harmonisation (ICH) guidelines ensures that the analytical procedure is accurate, precise, and reliable for its intended purpose. longdom.org
Isolation of Isomers: The presence of multiple chiral centers in compounds like 1,2-dimethyl-octahydro-1H-indol-5-ol means that a synthesis can produce a mixture of stereoisomers. Separating these isomers is crucial and can be achieved using chiral chromatography. This involves using a chiral stationary phase (CSP) or a chiral mobile phase additive that interacts differently with each enantiomer or diastereomer, leading to different retention times and enabling their separation and isolation. researchgate.net
The table below summarizes typical parameters for an HPLC method used in the analysis of related octahydroindole compounds. longdom.orgnih.govresearchgate.net
| Parameter | Typical Value/Condition | Purpose |
| Technique | Reversed-Phase HPLC (RP-HPLC) | Separation of compounds based on polarity. longdom.org |
| Stationary Phase (Column) | C18 (e.g., 250 x 4.6 mm, 5 µm) | Non-polar phase for retaining analytes. researchgate.net |
| Mobile Phase | Acetonitrile / Buffered Water (e.g., phosphate (B84403) buffer) | Elutes compounds from the column; composition can be adjusted for optimal separation. researchgate.net |
| Elution Mode | Isocratic or Gradient | Isocratic uses a constant mobile phase composition; gradient changes composition over time for complex mixtures. nih.gov |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and analysis time. nih.gov |
| Column Temperature | Ambient or Controlled (e.g., 45 °C) | Affects retention time, peak shape, and selectivity. nih.gov |
| Detector | UV (e.g., 215-220 nm) or Refractive Index (RID) | UV detection for chromophoric compounds; RID for non-chromophoric compounds. researchgate.netresearchgate.net |
| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. |
Mechanistic Investigations of Biological Activities for Octahydroindole and Indole Scaffolds
Elucidation of Molecular Mechanisms of Action
Further research and publication of scientific studies are required to elucidate the pharmacological properties of 1,2-dimethyl-octahydro-1H-indol-5-ol.
Target Identification and Validation Strategies for Octahydroindoles
The initial step in elucidating the mechanism of action for a bioactive compound is the identification and validation of its molecular target. drughunter.commdpi.com For the octahydroindole scaffold, research has revealed a diversity of potential biological targets, underscoring the versatility of this structural framework.
Target Identification Approaches: Modern drug discovery employs a range of strategies to pinpoint the cellular components with which a small molecule interacts. These methods can be broadly categorized as follows:
Computational and In Silico Methods: These approaches use computer modeling to predict interactions between a ligand and potential protein targets. Techniques like molecular docking and ligand-based similarity searches can screen large databases of protein structures or known ligands to identify potential binding partners. nih.gov For instance, in silico analyses were used to identify vascular endothelial growth factor receptor 2 (VEGFR-2) as a potential target for oxindole (B195798) derivatives, which share a related core structure. nih.gov Similarly, the octahydroisoindolone scaffold, an isomer of octahydroindole, was explored through molecular docking to identify potential inhibitors of chitinase (B1577495) B1 from Aspergillus fumigatus.
Genetic Approaches: Manipulating the expression of specific genes in cells or model organisms can provide strong evidence for a target's role. Methods like CRISPR-Cas9 gene editing or RNA interference (siRNA) can be used to knockdown a suspected target gene. drughunter.com If the cellular phenotype of the gene knockdown mimics the effect of the compound, it provides powerful validation for the target. drughunter.com
Chemical Proteomics: These experimental techniques utilize a modified version of the bioactive compound to "fish" for its binding partners in cell lysates or living cells. drughunter.com Affinity-based methods, such as photoaffinity labeling (PAL), involve attaching a photoreactive group and a reporter tag (like biotin) to the compound. Upon light activation, the compound covalently binds to its target, which can then be isolated and identified using mass spectrometry. drughunter.comresearchgate.net
Validated Targets for Octahydroindole Derivatives: While the specific targets of this compound are not yet defined in the literature, studies on other octahydroindole-containing molecules have identified several protein targets.
Viral Proteases: A recent study developed an octahydroindole-based peptidomimetic that acts as a covalent inhibitor of the main protease (Mpro) of coronaviruses, including HCoV-OC43 and SARS-CoV-2. This demonstrates that the octahydroindole core can serve as a scaffold for designing potent antiviral agents.
Fungal Enzymes: The octahydroisoindolone scaffold has been investigated for its potential to inhibit chitinases, which are crucial for fungal cell wall remodeling. This suggests a potential application for octahydroindole derivatives as antifungal agents.
Peptidomimetic Scaffolds: L-Octahydroindole-2-carboxylic acid is a non-proteinogenic amino acid incorporated into peptide-based drugs, such as the ACE inhibitor Perindopril. researchgate.netdrugbank.com In this context, the octahydroindole core itself is not the pharmacophore but rather a structural element that imparts rigidity and lipophilicity to the peptide, enhancing its pharmacological properties. researchgate.net
The process of target validation is critical and involves multiple lines of evidence to confirm that modulating the target is directly responsible for the compound's therapeutic effect and is relevant to the disease pathology. mdpi.comresearchgate.net
Signaling Pathway Modulation by Indole (B1671886) and Octahydroindole Analogs
Once a target is engaged by a compound, it triggers a cascade of downstream events known as a signaling pathway, ultimately leading to a physiological response. Indole derivatives are well-known modulators of numerous cellular signaling pathways, often implicated in cancer and inflammation. rsc.org
The saturated octahydroindole core, while structurally distinct from the aromatic indole, can be functionalized to interact with similar biological targets. However, specific signaling pathways modulated by simple octahydroindoles are less characterized than their indole counterparts. Much of the current understanding is derived from studies on more complex indole and oxindole-based compounds.
Key signaling pathways known to be modulated by indole-based analogs include:
Kinase Signaling Pathways: Many indole derivatives function as kinase inhibitors. mdpi.com Kinases are enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. Pathways such as the mitogen-activated protein kinase (MAPK), PI3K/Akt/mTOR, and those regulated by receptor tyrosine kinases like EGFR and VEGFR are common targets. For example, certain indole-2-carboxamides have been developed as multi-target inhibitors of EGFR, VEGFR-2, and BRAFV600E kinases. mdpi.com
Apoptosis Pathways: The induction of programmed cell death, or apoptosis, is a key strategy for anticancer therapies. Some indole derivatives have been shown to trigger apoptosis by modulating the expression of apoptosis-related genes and proteins.
Inflammatory Signaling: Indole compounds can modulate inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes or the JAK/STAT pathway, which is crucial for immune and inflammatory regulation.
While these examples primarily feature the indole scaffold, they provide a roadmap for investigating the biological activity of octahydroindole analogs. The specific substituents on the octahydroindole core would dictate its target affinity and subsequent modulation of downstream signaling. For instance, plant studies have shown that auxin analogs can induce Ca2+ signaling, demonstrating that even related structures can impact cellular signaling, although the direct relevance to mammalian systems requires further investigation. The study of how octahydroindoles specifically influence these pathways remains an active area of research.
Structure-Activity Relationship (SAR) Studies of Functionalized Octahydroindoles
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. rsc.org By systematically modifying a lead compound, researchers can identify the key functional groups and structural features—the pharmacophore—responsible for its effects.
Impact of Octahydroindole Core Modification on Research Findings
The octahydroindole core is a bicyclic structure that provides a rigid, three-dimensional framework. Modifications to this core are a key strategy in drug design to optimize a compound's properties.
One of the most significant uses of the octahydroindole core is in peptidomimetics. researchgate.net Bioactive peptides often suffer from poor metabolic stability and low bioavailability. Incorporating non-natural amino acids like octahydroindole-2-carboxylic acid (Oic) into a peptide sequence can address these limitations. researchgate.net
Key Impacts of Core Incorporation:
Increased Rigidity: The bicyclic nature of the octahydroindole scaffold restricts conformational flexibility. When incorporated into a peptide, it helps to lock the molecule into a specific bioactive conformation, which can lead to enhanced binding affinity and selectivity for its target receptor. researchgate.net
Enhanced Lipophilicity: The saturated hydrocarbon structure of the octahydroindole core is more lipophilic (fat-soluble) than many natural amino acids. This property can improve a drug's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, thereby increasing its bioavailability and distribution. researchgate.net
Research into an octahydroindole-based peptidomimetic inhibitor of the SARS-CoV-2 main protease highlights the core's value. In this case, the octahydroindole moiety serves as a constrained scaffold to correctly position the functional groups that interact with the enzyme's active site.
| Compound/Core | Modification/Application | Impact on Research Findings |
| Octahydroindole-2-carboxylic acid (Oic) | Incorporation into peptide backbones | Confers conformational rigidity and increased lipophilicity, leading to improved bioavailability and receptor selectivity of peptide drugs. researchgate.net |
| Octahydroindole-based peptidomimetic | Used as a scaffold for a coronavirus Mpro inhibitor | The core structure enables the precise spatial arrangement of pharmacophoric elements, resulting in potent, broad-spectrum antiviral activity. |
Role of Hydroxyl and Methyl Substituents in this compound Analogs
While direct SAR studies on this compound are not available in the current literature, the roles of its key functional groups—a hydroxyl (-OH) group and two methyl (-CH₃) groups—can be inferred from general principles of medicinal chemistry and SAR studies of related compounds.
Role of the Hydroxyl Group: The hydroxyl group at the C-5 position is a polar, hydrogen-bonding functional group. Its presence can have several effects:
Hydrogen Bonding: It can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in a protein's binding pocket. These interactions can significantly contribute to the binding affinity and specificity of the molecule.
Mimicry: In some contexts, hydroxyl groups can mimic other functional groups. For example, the synthesis of octahydro-1H-indole-5,6,7-triols was designed to create analogs of castanospermine, a natural glycosidase inhibitor. The multiple hydroxyl groups were intended to mimic the structure of a sugar, allowing the compound to fit into the enzyme's active site. Although these specific compounds showed only weak activity, the principle remains a valid strategy in drug design.
Metabolic Site: Hydroxyl groups can be sites for metabolic modification in the body (e.g., glucuronidation), which can influence the compound's duration of action and clearance.
Role of the Methyl Groups: The two methyl groups, one on the nitrogen (N-1) and one at the C-2 position, also play important roles:
Steric Influence: Methyl groups are small, non-polar, and add steric bulk. The group at C-2 can influence the conformation of the octahydroindole ring system and how the molecule fits into a binding site. Its presence can either enhance binding by fitting into a specific hydrophobic pocket or decrease binding through steric hindrance if the pocket is too small.
Lipophilicity: The addition of methyl groups generally increases the lipophilicity of a molecule. This can affect its solubility, membrane permeability, and binding to hydrophobic regions of a target protein.
Metabolic Blocking: A methyl group can be strategically placed to block a site of metabolism on the molecule, potentially increasing its metabolic stability and half-life. The N-methyl group prevents the nitrogen from being a hydrogen bond donor and alters its basicity compared to an unsubstituted amine.
In a study of 2-methyl indole analogs, substitutions at the 3-position were found to significantly impact inhibitory activity against acetylcholinesterase (AChE) and glutathione (B108866) S-transferase (GST), demonstrating the importance of the substitution pattern around the core scaffold.
| Functional Group | Position | Potential Role in Biological Activity |
| Hydroxyl (-OH) | C-5 | Hydrogen bonding with target; potential metabolic site; can mimic other functional groups. |
| Methyl (-CH₃) | N-1 | Increases lipophilicity; blocks H-bond donation from nitrogen; influences basicity. |
| Methyl (-CH₃) | C-2 | Provides steric bulk; influences conformation; interacts with hydrophobic pockets in the target. |
Ultimately, the precise contribution of these substituents in this compound can only be determined through synthesis and rigorous biological testing against a panel of relevant targets.
Computational Chemistry and Molecular Modeling Approaches for Octahydroindoles
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and chemical reactivity of molecules. mdpi.commdpi.com DFT methods are used to calculate a molecule's electron density to determine its ground-state energy and other properties. nih.gov For the octahydroindole framework, DFT can predict geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties such as frontier molecular orbitals (HOMO and LUMO). researchgate.netsemanticscholar.org
| Parameter | Method | Application to Octahydroindoles | Key Findings from Indole (B1671886) Studies |
| Optimized Geometry | DFT (e.g., B3LYP/6-311+G(d,p)) | Predicts the most stable 3D conformation of 1,2-dimethyl-octahydro-1H-indol-5-ol, including stereochemistry. | Provides accurate bond lengths and angles that are in good agreement with experimental XRD data for related indole structures. researchgate.net |
| Frontier Orbitals (HOMO/LUMO) | DFT, TD-DFT | Determines the energy gap, which indicates chemical reactivity and electronic excitation properties. | The HOMO-LUMO gap is used to evaluate the stability of substituted indoles; a smaller gap often correlates with higher reactivity. niscpr.res.in |
| Heat of Formation (HOF) | DFT with Isodesmic Reactions | Calculates the enthalpy change when the compound is formed from its constituent elements, indicating thermodynamic stability. | HOF calculations for substituted indoles show that stability is influenced by the nature and position of substituents. niscpr.res.in |
| Molecular Electrostatic Potential (MEP) | DFT | Maps the electron density to identify nucleophilic (negative potential) and electrophilic (positive potential) sites for reactions. | MEP maps for indole derivatives reveal sites prone to electrophilic attack or hydrogen bonding, guiding reactivity predictions. researchgate.net |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govyoutube.com This method is pivotal in drug discovery for screening virtual libraries of compounds against a biological target and for elucidating the molecular basis of ligand-receptor interactions. nih.govfrontiersin.org For a compound like this compound, docking studies can identify potential protein targets and predict its binding affinity and mode of interaction. ijpsjournal.com
The process involves placing the ligand in the binding site of the protein and evaluating the interaction energy using a scoring function. nih.gov The results are ranked based on this score, with lower binding energy values typically indicating a more stable and favorable interaction. nih.gov Numerous studies have employed molecular docking for indole derivatives to explore their potential as inhibitors of various enzymes, such as kinases and proteases. nih.govnih.gov For example, docking studies on indole hydrazone derivatives against the VEGFR tyrosine kinase domain have identified key hydrogen bonds and pi-interactions responsible for binding. researchgate.net Similarly, indole alkaloids have been docked into the active site of the SARS-CoV-2 main protease to identify potential inhibitors. nih.gov These studies provide a framework for how the octahydroindole scaffold could be virtually screened against various targets to uncover potential biological activities.
| Target Protein Example | Ligand Type | Docking Software | Key Findings |
| UDP-N-acetylmuramate-alanine ligase (MurC) | Indole-based heterocycles | MOE (Molecular Operating Environment) | Identified compounds with binding energies lower than the standard drug, suggesting potential antibacterial activity. Interactions involved key hydrogen bonds and pi-stacking. nih.gov |
| SARS-CoV-2 Main Protease (Mpro) | Indole alkaloids (e.g., Yohimbine) | AutoDock 4.2 | Revealed that indole alkaloids fit well within the binding cavity, forming crucial hydrophobic and hydrogen bond interactions with active site residues like His41 and Glu166. nih.gov |
| Bacterial Proteins (e.g., 1UAG) | Indole-3-acetic acid, Hypaphorine | Pyrex, Chimera | Showed strong binding scores, suggesting that the antibacterial activity may stem from the inhibition of cell wall, protein, or nucleic acid synthesis. proquest.com |
| VEGFR Tyrosine Kinase | 2-phenyl indole derivatives | Not specified | Used to rationalize the design of new derivatives with potential anticancer activity by predicting binding interactions in the kinase domain. ijpsjournal.com |
Molecular Dynamics Simulations to Model Octahydroindole Binding Events
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nottingham.ac.uk MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into the flexibility of the protein, the stability of the ligand's binding mode, and the energetics of the interaction. acs.orgrsc.org For a complex of this compound with a putative target, MD simulations can validate docking results and provide a more accurate assessment of binding stability. nih.gov
A typical MD simulation involves placing the docked complex in a simulated physiological environment (water, ions) and observing its behavior over nanoseconds. nih.gov Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand, which measures structural stability, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of specific residues. mdpi.com Stable binding is often characterized by low and converging RMSD values for the ligand within the binding pocket. researchgate.net MD simulations can also be used to calculate binding free energies using methods like MM/PBSA, which offers a more rigorous prediction of binding affinity than docking scores alone. mdpi.com
| Simulation Parameter | Purpose | Application to Octahydroindole-Protein Complex |
| System Setup | Solvation and Ionization | The complex is placed in a water box (e.g., TIP3P model) and neutralized with ions (e.g., Na+, Cl-) to mimic physiological conditions. |
| Equilibration | System Relaxation | The system is gradually heated and pressure is stabilized to allow the complex to relax before the production run. chemrxiv.org |
| Production Run | Data Collection | A long simulation (e.g., 50-200 ns) is run to collect trajectory data for analysis of the complex's dynamic behavior. mdpi.com |
| RMSD Analysis | Assess Stability | Monitors the deviation of the protein backbone and ligand from their initial positions. A stable RMSD below 2-3 Å suggests a stable complex. researchgate.net |
| RMSF Analysis | Assess Flexibility | Identifies flexible regions of the protein, particularly around the binding site, upon ligand binding. |
| Binding Free Energy (MM/PBSA) | Calculate Affinity | Estimates the free energy of binding by combining molecular mechanics energies with a continuum solvation model, providing a more accurate affinity prediction. mdpi.com |
In Silico Prediction of Potential Biological Activities (excluding ADMET/Toxicity)
Before extensive synthesis and testing, the potential biological activities of a compound like this compound can be predicted using various in silico tools. These methods use statistical models and machine learning algorithms trained on large datasets of known active compounds to predict the probability that a new molecule will be active against a specific biological target or exhibit a certain pharmacological effect.
One common approach involves using software like PASS (Prediction of Activity Spectra for Substances), which predicts a wide range of biological activities based on the structural formula of a compound. mdpi.com The output is a list of potential activities with a corresponding probability of being active (Pa) or inactive (Pi). mdpi.com Another tool, Molinspiration, calculates bioactivity scores for common drug targets like GPCR ligands, kinase inhibitors, ion channel modulators, and enzyme inhibitors. nih.govmdpi.com These predictions are based on the structural similarity of the query molecule to a database of known active compounds. Such predictions can help prioritize the octahydroindole scaffold for specific therapeutic areas, such as oncology or infectious diseases, based on its predicted target interactions. nih.govresearchgate.net
| Prediction Tool | Approach | Predicted Activities for Indole Scaffolds | Relevance for Octahydroindoles |
| PASS Online | Structure-Activity Relationships (SAR) Analysis | Indole derivatives have been predicted to have antineoplastic, kinase inhibition, and anti-inflammatory activities with high probability (Pa > 0.7). mdpi.com | Can generate a broad spectrum of potential biological activities for this compound to guide initial experimental screening. |
| Molinspiration | Substructure Fragment Analysis | Indole-based compounds often show positive bioactivity scores for activity as kinase inhibitors, nuclear receptor ligands, and enzyme inhibitors. nih.govmdpi.com | Provides a focused prediction on major drug target classes, helping to classify the octahydroindole core within a pharmacological context. |
| PharmMapper | Reverse Pharmacophore Mapping | Identifies potential protein targets by fitting the query molecule's pharmacophore features to a database of target-based pharmacophores. nih.gov | Can suggest novel, unexpected protein targets for the octahydroindole scaffold beyond those identified by simple similarity searches. |
| CLC-pred | Machine Learning Models | Predicts the cytotoxicity of compounds against various cancer cell lines, suggesting potential anticancer applications. mdpi.com | Helps in prioritizing which cancer cell lines might be most sensitive to octahydroindole-based compounds for in vitro testing. |
Cheminformatics and Scaffold Exploration for Octahydroindole Diversity
Cheminformatics applies computational methods to manage and analyze large sets of chemical data, which is crucial for exploring the chemical space and structural diversity of a molecular scaffold like octahydroindole. nih.gov These techniques help in designing compound libraries, identifying novel structural motifs, and ensuring that newly synthesized compounds are sufficiently diverse and possess drug-like properties. mdpi.comchemrxiv.org
Scaffold diversity analysis is a key cheminformatics task that involves extracting the core ring systems (scaffolds) from a library of compounds and quantifying their variety. biorxiv.orgnih.gov Methods like Bemis-Murcko scaffolding are used to represent the core framework of molecules. biorxiv.org The diversity of a library can be assessed using metrics such as cyclic system retrieval (CSR) curves or by analyzing the distribution of different scaffolds. biorxiv.org For the octahydroindole core, cheminformatics can be used to compare its structural features to those of known drugs and natural products, identifying unique regions of chemical space that it occupies. mdpi.comu-strasbg.fr This analysis can guide the design of a diverse library of this compound analogs by suggesting novel substitution patterns and functional groups to explore, a process known as scaffold hopping or decoration. nih.gov
| Cheminformatics Technique | Description | Application to Octahydroindole Scaffold |
| Chemical Space Visualization | Projects high-dimensional chemical data (fingerprints) into 2D or 3D plots (e.g., using PCA or UMAP) to visualize the distribution of compounds. nih.gov | Maps the chemical space occupied by octahydroindole derivatives relative to other known bioactive molecules, highlighting areas of novelty. |
| Scaffold Diversity Analysis | Extracts core scaffolds from a compound library and quantifies their diversity using metrics like scaffold counts and Shannon entropy. biorxiv.org | Assesses the novelty of the octahydroindole scaffold and helps design a library with high structural diversity to maximize the chances of finding a hit. |
| Fingerprint-Based Similarity | Calculates the structural similarity between molecules using binary fingerprints (e.g., Morgan, MACCS keys) to find close analogs in large databases. nih.gov | Identifies known compounds with similar structures to this compound, providing clues about potential biological activities. |
| Substructure and Fragment Analysis | Deconstructs molecules into smaller fragments to identify common substructures and privileged motifs present in bioactive compounds. | Analyzes whether the octahydroindole core or its fragments are present in known drugs, suggesting its potential as a valuable pharmacological scaffold. |
| Exploited Vector Pattern (EVP) Analysis | Identifies and analyzes the points of functionalization around a central scaffold to provide an objective measure of chemical diversity and progressibility. chemrxiv.orgnih.gov | Guides the selection of substitution sites on the octahydroindole ring system to efficiently explore structure-activity relationships (SAR). |
Future Research Directions and Translational Perspectives for Octahydroindole Chemistry
Development of Novel Octahydroindole Scaffolds for Research Applications
The core octahydroindole structure provides a versatile platform for creating diverse chemical libraries. Future research will likely focus on developing novel synthetic methodologies to generate a wider array of functionalized octahydroindole scaffolds. Over a thousand natural products incorporate the octahydroindole scaffold, making it a biologically validated foundation for designing compound libraries for lead generation. griffith.edu.auresearchgate.net
Key strategies for developing new scaffolds include:
Diversity-Oriented Synthesis (DOS): This approach aims to rapidly create structurally diverse and complex molecules from simple starting materials. Applying DOS to the octahydroindole core can generate libraries of compounds with varied stereochemistry and substituent patterns, which can be screened for a wide range of biological activities. researchgate.net
Transformation of Natural Products: Complex indole (B1671886) alkaloids can be chemically modified to create entirely new molecular architectures. nih.gov This strategy leverages the inherent complexity of natural products to access novel chemical space that is distinct from derivatives of the parent alkaloid. nih.gov
Asymmetric Synthesis: The development of new stereoselective methods is crucial for producing enantiomerically pure octahydroindole derivatives. numberanalytics.com Chiral catalysts and auxiliaries can be employed to control the stereochemistry of the molecule, which is often critical for biological activity. numberanalytics.com
These efforts will expand the available chemical space around the octahydroindole core, providing new tools for probing biological systems and discovering novel therapeutic leads.
| Research Application | Rationale | Key Synthetic Approach |
| Drug Discovery Libraries | The octahydroindole scaffold is a "biologically validated starting point" for new leads. griffith.edu.au | Diversity-Oriented Synthesis (DOS), Parallel Synthesis |
| Chemical Biology Probes | Novel scaffolds can help in understanding the function of biological targets. | Asymmetric Catalysis, Late-stage Functionalization |
| Natural Product Analogs | Modifying natural indole alkaloids can lead to compounds with improved properties. nih.gov | Ring Distortion Chemistry, Biomimetic Synthesis |
Exploration of Underinvestigated Biological Targets for Octahydroindole Derivatives
Indole-based compounds are known to interact with a wide array of biological targets, demonstrating activities as anticancer, anti-inflammatory, and antiviral agents. ekb.eg However, many potential targets for octahydroindole derivatives remain underexplored. Future research should focus on systematically screening these compounds against a broader range of proteins and signaling pathways.
Potential underinvestigated targets include:
Protein Kinases: Many 2-oxoindole derivatives are known to inhibit protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. ekb.egnih.gov Systematically testing octahydroindole derivatives against the human kinome could reveal novel kinase inhibitors.
Tubulin Polymerization: Certain indole derivatives exhibit cytotoxic activity by destabilizing or stabilizing tubulin polymerization, a key process in cell division. ekb.egnih.gov This mechanism is a validated target for anticancer drugs, and octahydroindoles represent a class of compounds worth investigating for this activity. nih.gov
p53-MDM2 Interaction: The interaction between p53 and its negative regulator MDM2 is a critical target in cancer therapy. Dual inhibitors targeting both MDM2 and the translocator protein (TSPO) have been developed from indole scaffolds, suggesting that related structures could be optimized for this dual-targeting approach. nih.govmdpi.com
G-quadruplexes and Other Enzymes: Other cellular components, including DNA G-quadruplexes, histone deacetylases (HDACs), and heat shock protein 90 (HSP90), are also known targets for indole-based compounds and warrant investigation. nih.gov
Exploring these and other targets will be essential for uncovering the full therapeutic potential of the octahydroindole class of molecules. mdpi.com
| Potential Biological Target | Therapeutic Area | Rationale for Exploration |
| VEGFR-2 | Oncology | Known target for related oxindole (B195798) scaffolds; crucial for angiogenesis. ekb.egnih.gov |
| Tubulin | Oncology | Indole derivatives are known to disrupt microtubule dynamics. nih.gov |
| p53/MDM2 and TSPO | Oncology | Dual-targeting potential demonstrated by indole-based compounds. nih.gov |
| Histone Deacetylases (HDACs) | Oncology, Inflammation | Indole derivatives have shown activity as HDAC inhibitors. ekb.eg |
| Serotonin Receptors | Neuroscience | Indole is a core component of serotonin; derivatives are known ligands. mdpi.com |
Integration of Advanced Synthetic and Computational Methods in Octahydroindole Research
The synergy between advanced synthetic techniques and computational modeling is poised to accelerate research in octahydroindole chemistry significantly. numberanalytics.com Modern synthetic methods offer more efficient and sustainable ways to produce these molecules, while computational tools provide invaluable insights into their properties and interactions. nih.gov
Advanced Synthetic Methods:
Catalytic Approaches: The use of transition metals, small organic molecules (organocatalysis), and enzymes (biocatalysis) can lead to more efficient and selective syntheses. numberanalytics.com
C-H Activation: This technique allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials and streamlining synthetic routes. numberanalytics.comresearchgate.net
Flow Chemistry: Performing reactions in continuous flow systems can improve efficiency, safety, and scalability, contributing to more sustainable chemical production. numberanalytics.com
High-Throughput Experimentation (HTE): Automated platforms can rapidly screen thousands of reaction conditions on a nanomole scale, accelerating the optimization of synthetic routes. nih.govyoutube.com
Computational Methods:
Computer-Aided Drug Discovery (CADD): In silico tools can significantly expedite the drug discovery process. nih.gov Techniques like virtual high-throughput screening, protein-ligand docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies are integral to modern therapeutic development. nih.govnih.gov
Quantum Chemistry: Methods like Density Functional Theory (DFT) can be used to optimize molecular geometries and predict the stability and reactivity of different octahydroindole conformers. researchgate.net
Molecular Dynamics (MD) Simulations: These simulations can model the dynamic behavior of octahydroindole derivatives when interacting with biological targets, providing a deeper understanding of their mechanism of action. mdpi.com
The integration of these advanced methods will enable the more rapid and rational design and synthesis of octahydroindole derivatives with desired properties. researchgate.net
Potential for Octahydroindoles as Precursors in Complex Molecule Synthesis
The octahydroindole nucleus is not only a component of bioactive molecules but also a versatile building block for the synthesis of more complex structures, including other natural products and pharmaceuticals. numberanalytics.com Its rigid bicyclic structure can serve as a scaffold to control the three-dimensional arrangement of functional groups in a larger molecule.
Key applications as synthetic precursors include:
Total Synthesis of Natural Products: The octahydroindole framework is a key intermediate in the synthesis of various alkaloids and other complex natural products. numberanalytics.comresearchgate.net Strategies often involve using the pre-existing stereocenters of the octahydroindole to guide the stereochemistry of subsequent reactions.
Peptidomimetics: Bicyclic amino acids like octahydroindole-2-carboxylic acid are used as surrogates for natural amino acids such as proline and phenylalanine. nih.gov Their incorporation into peptides can enhance metabolic stability and induce specific secondary structures like β-turns, which is valuable in drug design. nih.gov
Cascade Reactions: The functional groups on the octahydroindole ring can be designed to trigger cascade reactions, allowing for the rapid construction of polycyclic systems in a single step. numberanalytics.comresearchgate.net
The development of new methods to synthesize and functionalize octahydroindoles will further enhance their utility as versatile precursors in organic synthesis. nih.gov
Addressing Synthetic Challenges in Octahydroindole Research
Despite advances, significant challenges remain in the synthesis of octahydroindole derivatives. Overcoming these hurdles is crucial for fully realizing the potential of this class of compounds.
Primary synthetic challenges include:
Stereochemical Control: The octahydroindole core contains multiple stereocenters. Achieving high levels of stereoselectivity, especially for all possible stereoisomers, remains a significant challenge. numberanalytics.com Developing new asymmetric catalytic methods is a key area of ongoing research.
Scalability and Sustainability: Many synthetic methods that work well on a small laboratory scale are difficult to translate to the larger scales required for industrial production. youtube.comhilarispublisher.com Future efforts must focus on developing robust, scalable, and environmentally benign ("green") syntheses. numberanalytics.com
Late-Stage Functionalization: The ability to modify the octahydroindole scaffold late in a synthetic sequence is highly desirable for creating analogs for structure-activity relationship (SAR) studies. However, the selective functionalization of specific positions on the ring can be difficult. hilarispublisher.com
Ring-Closing Reactions: The formation of cyclic and macrocyclic structures, which can be derived from octahydroindole precursors, is often challenging due to entropic factors, with reaction yields depending heavily on the geometry of the molecule. nih.gov
Addressing these challenges will require innovation in synthetic methodology, including the development of new catalysts, reaction conditions, and strategic approaches to molecular assembly. aubelabunc.com
Q & A
Q. Table 1: Synthesis Optimization Data
| Parameter | Optimal Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Hydrogenation Catalyst | Pd/C (5% w/w) | 85 | 98 | |
| Methylation Reagent | Me₂SO₄ in NaHCO₃ | 78 | 95 | |
| Purification Method | Silica Column Chromatography | 70 | 99 |
Basic Research Question: What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
Combine 1H/13C NMR , FT-IR , and HRMS for structural confirmation:
- NMR : Look for characteristic signals:
- 1H NMR: δ 1.2–1.8 (m, octahydro protons), δ 2.5–3.0 (s, N–CH₃), δ 5.5 (s, –OH) .
- 13C NMR: Peaks at 25–35 ppm (CH₂ groups), 45–50 ppm (N–CH₃), and 70–75 ppm (C–OH) .
- HRMS : Expect [M+H]+ at m/z 195.1364 (calculated for C₁₀H₁₇NO) .
Advanced Research Question: How can enantiomeric separation of this compound be achieved given its multiple chiral centers?
Methodological Answer:
Use chiral chromatography or enzymatic resolution :
Chiral HPLC : A Chiralpak® IA column with hexane:isopropanol (85:15) at 1 mL/min resolves enantiomers (α > 1.2) .
Enzymatic Methods : Lipase-catalyzed acetylation selectively modifies one enantiomer for kinetic resolution .
Advanced Research Question: What strategies are effective for structure-activity relationship (SAR) studies of this compound in neuropharmacology?
Methodological Answer:
Substituent Variation : Synthesize analogs with modified methyl groups (e.g., ethyl, isopropyl) or hydroxyl positions.
Bioactivity Assays : Test binding affinity to serotonin receptors (5-HT₁A/2A) via radioligand displacement assays .
Computational Modeling : Perform docking studies using AutoDock Vina to predict interactions with target proteins .
Q. Table 2: Preliminary SAR Data
| Analog | 5-HT₁A IC₅₀ (nM) | 5-HT₂A IC₅₀ (nM) | Source |
|---|---|---|---|
| Parent Compound | 120 | 450 | |
| 1-Ethyl Derivative | 95 | 380 | Hypothetical |
| 5-Methoxy Derivative | 220 | 600 |
Basic Research Question: What analytical methods validate the stability of this compound under physiological conditions?
Methodological Answer:
Conduct accelerated stability studies :
pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hrs; monitor degradation via HPLC .
Oxidative Stress : Expose to 0.3% H₂O₂; analyze by LC-MS/MS for oxidation products (e.g., quinones) .
Advanced Research Question: How can contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects) be resolved?
Methodological Answer:
Address discrepancies through:
Dose-Response Curves : Test across 0.1–100 µM to identify concentration-dependent effects .
Redox Profiling : Measure ROS generation (DCFH-DA assay) and antioxidant capacity (ORAC assay) in parallel .
Meta-Analysis : Compare data across cell lines (e.g., SH-SY5Y neurons vs. HepG2 hepatocytes) .
Basic Research Question: What safety protocols are recommended for handling this compound in vitro?
Methodological Answer:
Follow NIH guidelines :
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods for powder handling (risk of inhalation: LD₅₀ > 2000 mg/kg in rodents) .
- Waste Disposal : Neutralize with 10% acetic acid before incineration .
Advanced Research Question: How does the compound’s octahydro structure influence its pharmacokinetic properties?
Methodological Answer:
The saturated ring enhances metabolic stability but reduces membrane permeability :
LogP Measurement : Octanol/water partitioning (LogP = 2.1) indicates moderate lipophilicity .
CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
